(r)-(-)-alpha-Methylhistamine dihydrobromide
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Description
Very potent, high affinity H3 agonist (KD = 50.3 nM) that displays > 200-fold selectivity over H4 receptors. Inhibits H3-mediated histamine synthesis and release in the CNS and stimulates H4-mediated eosinophil shape change (EC50 = 66 nM).
Mechanism of Action
Target of Action
®-(-)-alpha-Methylhistamine dihydrobromide is a compound that primarily targets histamine receptors in the body . These receptors play a crucial role in mediating the physiological effects of histamines, which are involved in local immune responses as well as regulating physiological functions in the gut and acting as a neurotransmitter for the brain, spinal cord, and uterus .
Mode of Action
The compound interacts with its targets by binding to the histamine receptors, thereby modulating their activity . This interaction can result in various changes depending on the specific type of receptor and the location within the body. For example, it may lead to the relaxation or contraction of smooth muscle, dilation or constriction of blood vessels, increased permeability of capillaries, and stimulation of gastric acid secretion .
Biochemical Pathways
The action of ®-(-)-alpha-Methylhistamine dihydrobromide affects several biochemical pathways. Primarily, it influences the histamine signaling pathway, which plays a key role in inflammatory responses, gastric acid secretion, and neurotransmission . The downstream effects of this pathway can include vasodilation, increased vascular permeability, and smooth muscle contraction .
Pharmacokinetics
The pharmacokinetics of ®-(-)-alpha-Methylhistamine dihydrobromide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial in determining its bioavailability. Generally, these properties would be influenced by factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of ®-(-)-alpha-Methylhistamine dihydrobromide’s action depend on the specific type and location of the histamine receptors it targets. For instance, it could lead to changes in cell signaling, gene expression, or cellular metabolism . These changes can ultimately result in physiological effects such as altered vascular tone, immune response modulation, or changes in gastric acid secretion .
Action Environment
The action, efficacy, and stability of ®-(-)-alpha-Methylhistamine dihydrobromide can be influenced by various environmental factors. These can include the physiological environment within the body (such as pH, temperature, and the presence of other molecules), as well as external factors like storage conditions . For instance, extreme temperatures or improper storage could potentially degrade the compound and reduce its efficacy .
Properties
IUPAC Name |
(2R)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2BrH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHNAAABSGVRDT-ZJIMSODOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CN1)N.Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CN=CN1)N.Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336758 |
Source
|
Record name | (R)-(-)-alpha-Methylhistamine dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868698-49-1 |
Source
|
Record name | (R)-(-)-alpha-Methylhistamine dihydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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